

Analytical methods for the quantification of 6-Methyl-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Methyl-2-pyridinemethanol

Cat. No.: B071962

[Get Quote](#)

Application Note: Quantitative Analysis of 6-Methyl-2-pyridinemethanol

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of **6-Methyl-2-pyridinemethanol** (CAS No. 1122-71-0), a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the criticality of precise quantification for quality control and research, this document provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. This application note is intended for researchers, scientists, and drug development professionals seeking to implement reliable and accurate analytical workflows for **6-Methyl-2-pyridinemethanol**.

Introduction to 6-Methyl-2-pyridinemethanol

6-Methyl-2-pyridinemethanol, also known as (6-methylpyridin-2-yl)methanol, is a substituted pyridine derivative with the molecular formula C₇H₉NO.^{[1][2]} Its structure, featuring a pyridine ring with a methyl and a hydroxymethyl group, imparts a unique combination of polarity and basicity, making it a versatile building block in organic synthesis.^[2] The presence of both a hydroxyl group and a basic nitrogen atom allows for diverse chemical transformations, leading

to its use in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.^[2]

Accurate and precise quantification of **6-Methyl-2-pyridinemethanol** is paramount in various stages of drug development and chemical manufacturing. It ensures the purity of starting materials, monitors reaction progress, and quantifies the final product, all of which are critical for regulatory compliance and product efficacy. This guide provides a selection of validated analytical methods to meet these demanding requirements.

Table 1: Physicochemical Properties of **6-Methyl-2-pyridinemethanol**

Property	Value	Source
CAS Number	1122-71-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₉ NO	[1] [2] [4]
Molecular Weight	123.15 g/mol	[1] [3] [4]
Melting Point	32-34 °C	[1] [3]
Boiling Point	105-108 °C at 12 mmHg	[3]
Appearance	White to pale yellow solid or liquid	[2]
Solubility	Low solubility in water; soluble in ethanol, acetic acid, benzene, and toluene.	[5]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of polar to moderately nonpolar compounds. For **6-Methyl-2-pyridinemethanol**, a reversed-phase HPLC method with UV detection is recommended for its robustness and accessibility.

Scientific Rationale

The choice of a reversed-phase C18 column is based on its ability to effectively retain and separate compounds with moderate polarity like **6-Methyl-2-pyridinemethanol** through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention time and peak shape. The pyridine ring in the analyte contains a chromophore that absorbs UV light, enabling sensitive detection. Based on available spectral data, a detection wavelength of approximately 260-270 nm is suitable for sensitive detection.[\[1\]](#)

Experimental Protocol

2.2.1. Materials and Reagents

- **6-Methyl-2-pyridinemethanol** reference standard (purity $\geq 98\%$)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Deionized water (18.2 M Ω ·cm)

2.2.2. Instrumentation

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)

2.2.3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B	Acetonitrile
Gradient	10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL

2.2.4. Standard and Sample Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **6-Methyl-2-pyridinemethanol** reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **6-Methyl-2-pyridinemethanol** in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Representative)

The following table provides typical validation parameters for the HPLC analysis of pyridine derivatives, which should be established during method validation for **6-Methyl-2-pyridinemethanol**.

Table 2: Representative HPLC Method Validation Data

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.999	[6][7]
Range	1 - 150 $\mu\text{g/mL}$	[6][7]
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$	[6][8]
Limit of Quantification (LOQ)	0.3 - 1.5 $\mu\text{g/mL}$	[6][8]
Accuracy (% Recovery)	98 - 102%	[6][7]
Precision (% RSD)	< 2%	[6][7]

Gas Chromatography (GC) Method

Given its volatility, **6-Methyl-2-pyridinemethanol** is also amenable to analysis by Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for enhanced specificity.

Scientific Rationale

GC separates compounds based on their boiling points and interactions with the stationary phase. The relatively low boiling point of **6-Methyl-2-pyridinemethanol** allows for its volatilization at typical GC inlet temperatures. A mid-polarity capillary column is suitable for resolving the analyte from potential impurities. FID provides a robust and linear response for carbon-containing compounds, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions.

Experimental Protocol

3.2.1. Materials and Reagents

- **6-Methyl-2-pyridinemethanol** reference standard (purity $\geq 98\%$)
- GC-grade methanol or dichloromethane
- Helium (carrier gas, 99.999% purity)

3.2.2. Instrumentation

- Gas chromatograph with a split/splitless injector
- Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3.2.3. Chromatographic Conditions

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injector Temperature	250 °C
Injection Mode	Split (20:1)
Injection Volume	1 µL
Oven Program	Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Detector (FID)	Temperature: 280 °C
Detector (MS)	Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: m/z 40-200

3.2.4. Standard and Sample Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **6-Methyl-2-pyridinemethanol** reference standard and dissolve in 10 mL of methanol or dichloromethane in a volumetric flask.
- Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the same solvent to achieve concentrations from 5 µg/mL to 200 µg/mL.
- Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Method Validation Parameters (Representative)

Table 3: Representative GC-FID Method Validation Data

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.998	[9][10][11]
Range	5 - 250 $\mu\text{g/mL}$	[9][10]
Limit of Detection (LOD)	0.5 - 2 $\mu\text{g/mL}$	[10][11]
Limit of Quantification (LOQ)	1.5 - 6 $\mu\text{g/mL}$	[10][11]
Accuracy (% Recovery)	97 - 103%	[9][10]
Precision (% RSD)	< 3%	[9][10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For ultra-trace level quantification, such as in impurity profiling or pharmacokinetic studies, an LC-MS/MS method offers unparalleled sensitivity and selectivity.

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection of a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the analyte at very low concentrations, even in complex matrices, with minimal interference. Electrospray ionization (ESI) in positive mode is suitable for protonating the basic nitrogen of the pyridine ring.

Experimental Protocol

4.2.1. Materials and Reagents

- Same as HPLC method, but with LC-MS grade solvents and additives.

4.2.2. Instrumentation

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer with an ESI source
- C18 column (e.g., 2.1 x 50 mm, 1.8 μ m particle size)

4.2.3. LC-MS/MS Conditions

Parameter	Condition
Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Ionization Mode	ESI Positive
Precursor Ion (m/z)	124.1 [M+H] ⁺
Product Ions (m/z)	To be determined by infusion and fragmentation of the standard. Likely fragments would involve loss of water or the hydroxymethyl group.
Collision Energy	To be optimized for the specific instrument and transitions.

4.2.4. Standard and Sample Preparation

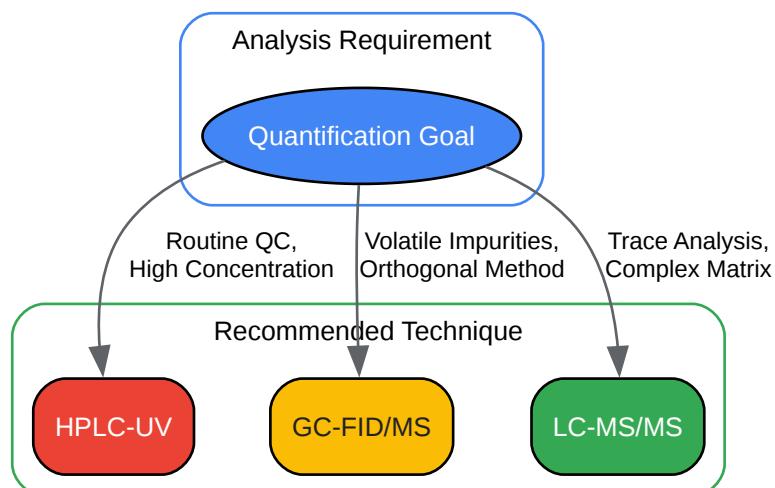
- Similar to the HPLC method, but with dilutions to the ng/mL range.

Method Validation Parameters (Representative)

Table 4: Representative LC-MS/MS Method Validation Data

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.995	[6][8]
Range	0.1 - 100 ng/mL	[6][8]
Limit of Detection (LOD)	0.01 - 0.05 ng/mL	[6][8]
Limit of Quantification (LOQ)	0.03 - 0.15 ng/mL	[6][8]
Accuracy (% Recovery)	95 - 105%	[6][8]
Precision (% RSD)	< 5%	[6][8]

Visualized Workflows


General Sample Preparation Workflow

[Click to download full resolution via product page](#)

Caption: Standard sample preparation workflow for chromatographic analysis.

Analytical Method Selection Logic

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of **6-Methyl-2-pyridinemethanol**. The choice of method—HPLC, GC, or LC-MS/MS—should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process in accordance with ICH guidelines to ensure its suitability for the intended purpose. These protocols, grounded in established chromatographic principles, offer a solid foundation for developing and implementing high-quality analytical procedures in both research and quality control environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1122-71-0: 6-Methyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]
- 3. 6-甲基-2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 6-Methyl-2-pyridinemethanol, 98% | Fisher Scientific [fishersci.ca]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.org.co [scielo.org.co]
- 10. mdpi.com [mdpi.com]
- 11. rbmb.net [rbmb.net]
- To cite this document: BenchChem. [Analytical methods for the quantification of 6-Methyl-2-pyridinemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071962#analytical-methods-for-the-quantification-of-6-methyl-2-pyridinemethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com